molecular formula C12H14O3 B12585101 methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate CAS No. 648424-85-5

methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate

Cat. No.: B12585101
CAS No.: 648424-85-5
M. Wt: 206.24 g/mol
InChI Key: ZRWLDDUNFWITAT-GFCCVEGCSA-N
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Description

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the double bond into a single bond, forming a saturated ester.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl (2R)-2-hydroxy-2-methylbutanoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Methyl (2R)-2-hydroxy-4-phenylbutanoate: Similar structure but with a saturated backbone, affecting its chemical behavior.

    Ethyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate: Ethyl ester variant, which may have different solubility and reactivity.

Uniqueness: Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactions and potential applications. The presence of both a hydroxy group and a phenyl group provides opportunities for various modifications and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

648424-85-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate

InChI

InChI=1S/C12H14O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/t12-/m1/s1

InChI Key

ZRWLDDUNFWITAT-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](C=CC1=CC=CC=C1)(C(=O)OC)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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